Cardiodepressant Liability: (S)-Nafenodone vs. Imipramine and Desipramine in Isolated Cardiac Tissue
In isolated guinea-pig atrial and ventricular muscle fibres, (S)-nafenodone (dexnafenodone) produced a negative inotropic effect that was explicitly described as 'less marked than that of imipramine and desipramine' [1]. The decrease in action potential amplitude and maximum upstroke velocity (Vmax) was likewise 'less marked' than that caused by the same tricyclic antidepressants [1]. This indicates a lower direct cardiodepressant liability for dexnafenodone compared with two widely used tricyclic reference agents.
| Evidence Dimension | Negative inotropic effect and Vmax depression in isolated atrial/ventricular fibres |
|---|---|
| Target Compound Data | (S)-nafenodone: negative inotropic effect less marked; Vmax depression less marked (qualitative ranking below imipramine and desipramine) |
| Comparator Or Baseline | Imipramine and desipramine: higher negative inotropic effect and greater Vmax depression |
| Quantified Difference | Qualitative ranking: (S)-nafenodone < desipramine ≤ imipramine (magnitude of effects). Exact potency ratios not provided in the study. |
| Conditions | Isolated guinea-pig right atria (spontaneously beating and electrically driven) and ventricular muscle fibres; concentration ranges up to 10⁻⁴ M |
Why This Matters
Procurement for cardiac-safety profiling studies requires compounds with known differential cardiodepressant rank-order; dexnafenodone offers a baseline cardiodepressant profile that is qualitatively milder than imipramine and desipramine.
- [1] Pérez-Vizcaino F, Carrón R, Delpón E, Tamargo J. Effects of (S)-nafenodone, a new antidepressant, in isolated guinea-pig atrial and ventricular muscle fibres. Eur J Pharmacol. 1991;199(1):43-50. PMID: 1893926 View Source
